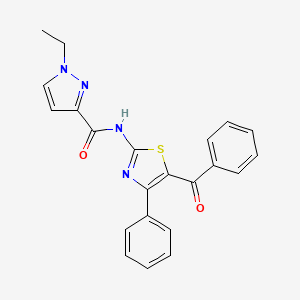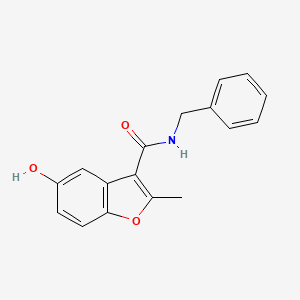![molecular formula C20H26N4OS B2538227 2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one CAS No. 2034448-69-4](/img/structure/B2538227.png)
2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of benzylsulfanyl, cyclopropyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the piperazine ring: The pyrazole derivative can then be reacted with piperazine under suitable conditions.
Introduction of the benzylsulfanyl group: This step involves the reaction of the intermediate with benzylthiol or a related compound.
Final coupling: The final product is obtained by coupling the intermediate with ethanone under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions might target the carbonyl group.
Substitution: Various substitution reactions can occur, especially at the benzyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohols or amines.
Substitution products: Varied depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one would depend on its specific interactions with biological targets. It might involve:
Binding to receptors: Interaction with specific receptors in the body.
Enzyme inhibition: Inhibiting the activity of certain enzymes.
Pathway modulation: Affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
- The unique combination of benzylsulfanyl, cyclopropyl, and pyrazolyl groups in this compound might confer specific biological activities or chemical properties that are not present in other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-22-19(13-18(21-22)17-7-8-17)23-9-11-24(12-10-23)20(25)15-26-14-16-5-3-2-4-6-16/h2-6,13,17H,7-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXFNXXSWKKGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)
![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)
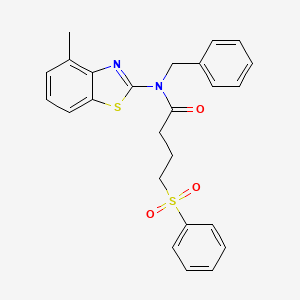
![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)
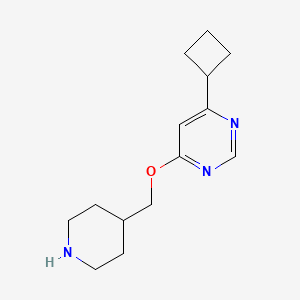
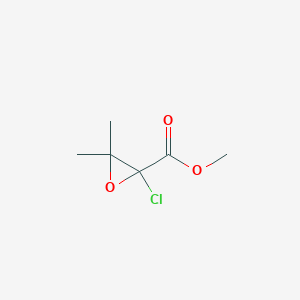
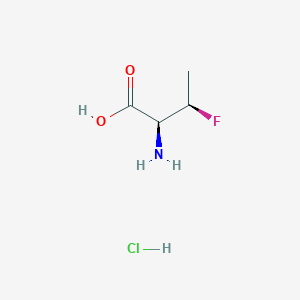
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2538159.png)
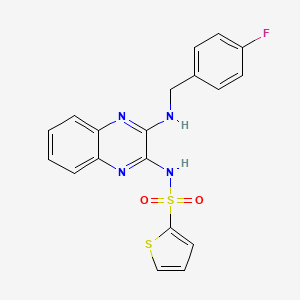
![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)
